2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid

Description

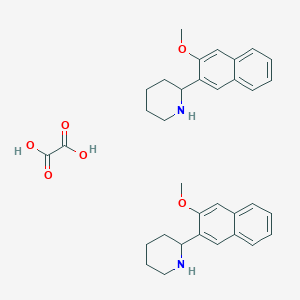

2-(3-Methoxynaphthalen-2-yl)piperidine; oxalic acid is a piperidine derivative featuring a 3-methoxy-substituted naphthalene ring system. The compound exists as an oxalate salt, where oxalic acid acts as a counterion to enhance stability and solubility. This structural motif is significant in medicinal chemistry due to the naphthalene group's ability to engage in π-π interactions and the piperidine ring's versatility in modulating pharmacokinetic properties .

Properties

Molecular Formula |

C34H40N2O6 |

|---|---|

Molecular Weight |

572.7 g/mol |

IUPAC Name |

2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid |

InChI |

InChI=1S/2C16H19NO.C2H2O4/c2*1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15;3-1(4)2(5)6/h2*2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

RMRVVHQRBFECBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C3CCCCN3.COC1=CC2=CC=CC=C2C=C1C3CCCCN3.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine typically involves the coupling of a methoxynaphthalene derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of partially or fully hydrogenated aromatic rings.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxynaphthalene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine Derivatives with Naphthalene Moieties

(a) 2-(1-Naphthylmethyl)piperidine oxalate ()

- Structure : Differs in the position of the naphthalene attachment (1-naphthyl vs. 3-methoxy-2-naphthyl) and lacks the methoxy group.

- Properties: Molecular Weight: ~378.4 g/mol (vs. target compound’s estimated ~356.4 g/mol). Melting Point: Not reported, but oxalate salts typically exhibit higher melting points (>150°C) due to ionic interactions .

- Activity : Naphthylmethyl-piperidine derivatives are explored for central nervous system (CNS) targets, but the absence of a methoxy group may reduce steric hindrance in receptor binding .

(b) 2-(3-Methoxynaphthalen-2-yl)-4-methylfuran-3-carboxylic acid ()

- Structure : Replaces the piperidine ring with a methylfuran-carboxylic acid group.

- Properties: Melting Point: 214.5°C (higher than typical piperidine derivatives due to the carboxylic acid group). Solubility: Likely lower in non-polar solvents compared to piperidine-oxalate salts.

Piperidine Derivatives with Heterocyclic Modifications

(a) APB-10 and APB-6 ()

- Structure : Feature large alkyl groups on the piperidine nitrogen and heterocyclic esters (e.g., chromone or coumarin).

- Properties: APB-10: 4-Methoxyphenyl substitution improves potency (3–4-fold) compared to simpler benzoyl derivatives. APB-6: 4-Chlorophenyl substitution shows minor differences in activity, highlighting the role of electronic effects .

- Comparison : The target compound’s 3-methoxynaphthalene group may offer enhanced lipophilicity and π-stacking capacity relative to APB-10’s chromone .

(b) N-(2-Hydroxymethylene-3,11-dioxoolean-12-en-30-yl)-piperidine ()

Physicochemical and Pharmacological Data Comparison

Biological Activity

The compound 2-(3-methoxynaphthalen-2-yl)piperidine; oxalic acid is a derivative of piperidine, a well-known heterocyclic structure commonly associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular structure of 2-(3-methoxynaphthalen-2-yl)piperidine; oxalic acid consists of a piperidine ring substituted with a methoxynaphthalene moiety and oxalic acid. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds containing piperidine derivatives. For instance, derivatives similar to 2-(3-methoxynaphthalen-2-yl)piperidine have been studied for their inhibitory effects on histone demethylases, particularly KDM2B, which is implicated in cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis .

Antimicrobial Activity

Compounds with piperidine structures have shown varying degrees of antimicrobial activity. A study involving synthesized piperidine derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Piperidine derivatives are also recognized for their ability to inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. The synthesized compounds displayed strong inhibitory activity against urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents in treating conditions like kidney stones .

Case Study 1: Histone Demethylase Inhibition

In a study focused on the inhibition of KDM2B, compounds similar to 2-(3-methoxynaphthalen-2-yl)piperidine were evaluated for their efficacy in cancer treatment. The results indicated that these compounds could effectively inhibit KDM2B activity, leading to reduced viability of cancer cells in vitro. Further studies are required to explore their in vivo effects and potential as anticancer drugs .

Case Study 2: Antibacterial Screening

Another research effort synthesized various piperidine derivatives and screened them for antibacterial properties. Among the tested compounds, several exhibited significant activity against multiple bacterial strains, suggesting that modifications in the piperidine structure can enhance antimicrobial efficacy. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.